molecular formula C7H4BrNS2 B1280402 6-Bromo-2-mercaptobenzothiazole CAS No. 51618-30-5

6-Bromo-2-mercaptobenzothiazole

Cat. No.: B1280402
CAS No.: 51618-30-5
M. Wt: 246.2 g/mol
InChI Key: KNFZKHAWHVYFFI-UHFFFAOYSA-N
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Description

6-Bromo-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the 6th position and a mercapto group at the 2nd position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

6-Bromo-2-mercaptobenzothiazole, similar to other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting various targets . These targets include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives, including this compound, can inhibit human carbonic anhydrases (hcas) showing a peculiar binding mode . The inhibition of hCAs by 2-Mercaptobenzoxazole, a related compound, occurs through a monodentate coordination of the inhibitor .

Biochemical Pathways

For instance, benzothiazole derivatives have been shown to inhibit the activity of various enzymes, thereby affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

It is known that the compound has a molecular weight of 2461 , which may influence its pharmacokinetic properties.

Result of Action

It is known that benzothiazole derivatives can inhibit the activity of various enzymes, which can lead to changes in cellular processes .

Action Environment

The action environment of this compound is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. For instance, the related compound 2-Mercaptobenzothiazole is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . This suggests that the action of this compound may also be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-mercaptobenzothiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide to bicarbonate ion and proton . This interaction is crucial as it affects pH regulation, gas exchange, and ion transport in cells. Additionally, this compound has been found to interact with other biomolecules, including DNA gyrase and peptide deformylase, which are essential for bacterial DNA replication and protein synthesis, respectively .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . This compound also impacts cell signaling pathways by inhibiting tyrosine kinase, which plays a pivotal role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves binding to the zinc ion at the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with essential metabolic enzymes . Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase and DNA gyrase . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. For instance, inhibition of carbonic anhydrase can lead to changes in bicarbonate and proton levels, impacting cellular pH and metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as enzyme active sites and cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with carbonic anhydrase involves localization to the cytosol and mitochondria, where the enzyme is predominantly found . This localization is essential for the compound’s inhibitory effects on enzyme activity and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-mercaptobenzothiazole typically involves the bromination of 2-mercaptobenzothiazole. One common method is the reaction of 2-mercaptobenzothiazole with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-mercaptobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the mercapto group to a thiol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydrosulfide, sodium methoxide, or primary amines are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzothiazoles.

    Oxidation Reactions: Products include disulfides and sulfonic acids.

    Reduction Reactions: Products include thiols and debrominated benzothiazoles.

Scientific Research Applications

6-Bromo-2-mercaptobenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the production of rubber chemicals, dyes, and other industrial products.

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-2-mercaptobenzothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

    2-Mercaptobenzimidazole: Contains an imidazole ring instead of a thiazole ring, resulting in different chemical and biological activities.

Uniqueness: 6-Bromo-2-mercaptobenzothiazole is unique due to the presence of both a bromine atom and a mercapto group, which confer distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

6-bromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFZKHAWHVYFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462349
Record name 6-Bromo-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51618-30-5
Record name 6-Bromo-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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